Lipophilicity (LogP) Comparison: 5-Ethyl vs. 5-Methyl Analog
The substitution of a methyl group with an ethyl group on the thiophene ring significantly increases the compound's lipophilicity. This is a critical factor in drug design, influencing membrane permeability, solubility, and metabolic stability. The calculated LogP for 5-Ethylthiophene-2-carbonyl chloride is 3.17, compared to a LogP of 2.72 for the 5-methyl analog [1]. This difference of 0.45 log units can substantially impact the pharmacokinetic profile of drug candidates derived from this building block [1].
Δ = 0.45
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.17 |
| Comparator Or Baseline | 5-Methylthiophene-2-carbonyl chloride: LogP = 2.72 |
| Quantified Difference | ΔLogP = 0.45 (increase) |
| Conditions | Calculated partition coefficient (cLogP) under standard conditions. |
Why This Matters
This quantitative difference provides a rational basis for selecting the ethyl analog when increased lipophilicity is required for target engagement or cellular permeability in drug discovery programs.
- [1] Chembase.cn. 5-ethylthiophene-2-carbonyl chloride - ChemBase编号:56784; Chembase.cn. 5-methylthiophene-2-carbonyl chloride - LogD/LogP data. Available at: https://www.chembase.cn (accessed 2025). View Source
